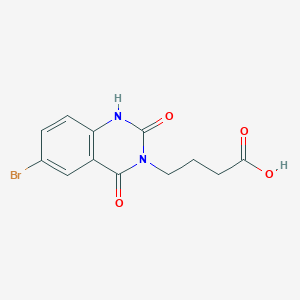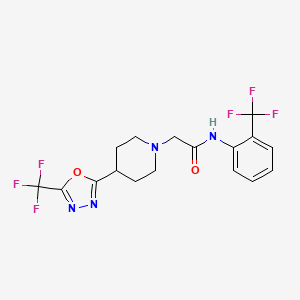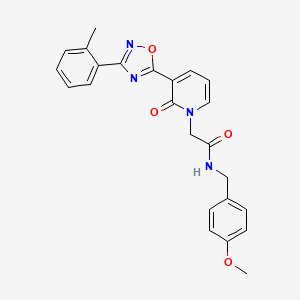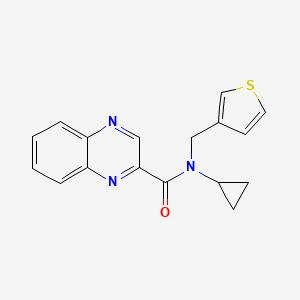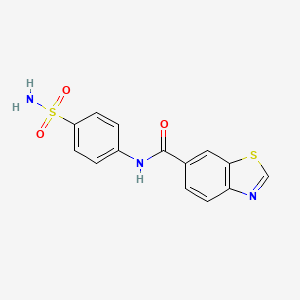
N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide” is a molecule that contains sulfonyl and amide coupling structure . It belongs to a class of compounds known as sulfonamides, which are widely used in the pharmaceutical industry . Sulfonamides are known for their diverse biological properties such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities .
Synthesis Analysis
The synthesis of “N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide” derivatives is achieved by reacting 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives using peptide coupling reagent EDCI and HOBt . The progress of the reaction is monitored by the use of thin layer chromatography .Molecular Structure Analysis
The molecular structure of “N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide” is confirmed by FT-IR, 1H NMR, and 13C -NMR spectroscopic analysis . The molecular formula is C9H12N2O3S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide” derivatives are monitored using thin layer chromatography . The reaction involves the coupling of 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives .Wissenschaftliche Forschungsanwendungen
- Carbonic anhydrases (CAs) are enzymes that play a crucial role in pH regulation, metabolism, and signaling processes .
- Many of these compounds exhibited better inhibition against hCA I, hCA II, and hCA VII compared to the control drug acetazolamide (AAZ) .
- Notably, MtCA2 was particularly sensitive to these inhibitors, with several compounds showing low nanomolar inhibition constants (K~I~) .
Carbonic Anhydrase Inhibition
Wirkmechanismus
Target of Action
The primary target of N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .
Mode of Action
The compound’s structure, which includes a sulfamoylphenyl group, may allow it to form strong bonds with the active site of CDK2, potentially inhibiting its function .
Biochemical Pathways
The inhibition of CDK2 by N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide can affect the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death . Additionally, this compound may also inhibit cytosolic phospholipase A2α (cPLA2α), which plays a role in the arachidonic acid cascade, a biochemical pathway involved in inflammation .
Pharmacokinetics
The compound’s sulfamoylphenyl group may enhance its water solubility, potentially improving its absorption and distribution within the body .
Result of Action
The inhibition of CDK2 by N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide can lead to cell cycle arrest, potentially inducing apoptosis in cancer cells . Additionally, by inhibiting cPLA2α, this compound may also exhibit anti-inflammatory effects .
Action Environment
The efficacy and stability of N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability could be affected by pH, temperature, and the presence of other substances in the environment
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c15-22(19,20)11-4-2-10(3-5-11)17-14(18)9-1-6-12-13(7-9)21-8-16-12/h1-8H,(H,17,18)(H2,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSLPTYCFSPQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CS3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

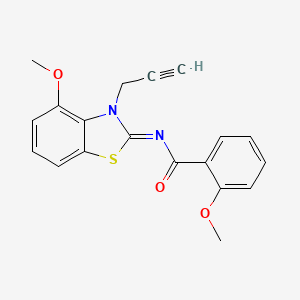
![5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2802932.png)
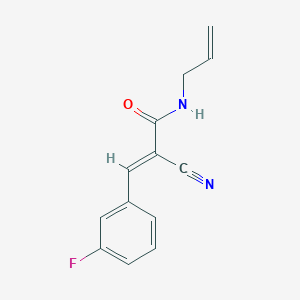
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802937.png)
![8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802938.png)
![N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2802939.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802940.png)
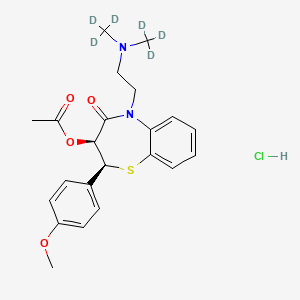
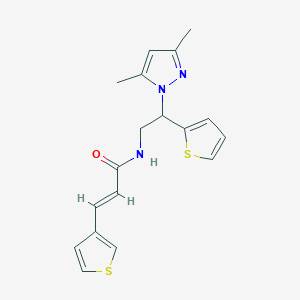
![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2802948.png)
